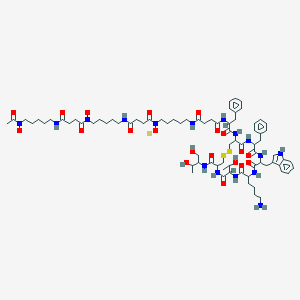

Desferrioxamine B-succinyl-phenylalanine(1)-octreotide

Descripción

The compound 1,8-diazafluoren-9-one (DFO) is an amino acid-sensitive reagent widely used in forensic science for developing latent fingerprints on porous surfaces such as paper. It reacts with amino acids present in fingerprint residues, producing a pale purple color and excellent photoluminescence without any post-treatment .

Propiedades

Número CAS |

151956-24-0 |

|---|---|

Fórmula molecular |

C78H113GaN16O20S2 |

Peso molecular |

1726.9 g/mol |

Nombre IUPAC |

N-[5-[[4-[5-[[4-[5-[acetyl(oxido)amino]pentylamino]-4-oxobutanoyl]-oxidoamino]pentylamino]-4-oxobutanoyl]-oxidoamino]pentyl]-N'-[1-[[10-(4-aminobutyl)-16-benzyl-4-(1,3-dihydroxybutan-2-ylcarbamoyl)-7-(1-hydroxyethyl)-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-1-oxo-3-phenylpropan-2-yl]butanediamide;gallium-68(3+) |

InChI |

InChI=1S/C78H113N16O20S2.Ga/c1-50(96)62(47-95)88-77(110)64-49-116-115-48-63(76(109)86-60(44-54-25-11-5-12-26-54)74(107)87-61(45-55-46-83-57-28-14-13-27-56(55)57)75(108)85-58(29-15-16-36-79)72(105)91-71(51(2)97)78(111)90-64)89-73(106)59(43-53-23-9-4-10-24-53)84-68(102)31-30-65(99)80-37-18-7-21-41-93(113)70(104)35-33-67(101)82-39-19-8-22-42-94(114)69(103)34-32-66(100)81-38-17-6-20-40-92(112)52(3)98;/h4-5,9-14,23-28,46,50-51,58-64,71,83,95-97H,6-8,15-22,29-45,47-49,79H2,1-3H3,(H,80,99)(H,81,100)(H,82,101)(H,84,102)(H,85,108)(H,86,109)(H,87,107)(H,88,110)(H,89,106)(H,90,111)(H,91,105);/q-3;+3/i;1-2 |

Clave InChI |

RTRNGKJCEFNFNZ-ZQSXMSGHSA-N |

SMILES |

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)CCC(=O)NCCCCCN(C(=O)CCC(=O)NCCCCCN(C(=O)CCC(=O)NCCCCCN(C(=O)C)[O-])[O-])[O-])C(=O)NC(CO)C(C)O)O.[Ga+3] |

SMILES isomérico |

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)CCC(=O)NCCCCCN(C(=O)CCC(=O)NCCCCCN(C(=O)CCC(=O)NCCCCCN(C(=O)C)[O-])[O-])[O-])C(=O)NC(CO)C(C)O)O.[68Ga+3] |

SMILES canónico |

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)CCC(=O)NCCCCCN(C(=O)CCC(=O)NCCCCCN(C(=O)CCC(=O)NCCCCCN(C(=O)C)[O-])[O-])[O-])C(=O)NC(CO)C(C)O)O.[Ga+3] |

Sinónimos |

desferrioxamine B-succinyl-phenylalanine(1)-octreotide DFO-SMS gallium (67)-DFO-SMS gallium (68)-DFO-SMS SDZ 216-927 SDZ-216-927 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of 1,8-diazafluoren-9-one involves dissolving 0.5 grams of the compound in 40 milliliters of methanol and 20 milliliters of acetic acid, followed by dilution with a solvent such as acetone or fluorisol to make a 1-liter working solution . The solution can be prepared using an ultrasonic cleaner to ensure maximum solubility .

Industrial Production Methods

Industrial production of 1,8-diazafluoren-9-one typically involves large-scale synthesis using similar methods but with more advanced equipment to ensure purity and consistency. The compound is often stored in dark, shatter-proof containers to maintain its stability .

Análisis De Reacciones Químicas

Types of Reactions

1,8-diazafluoren-9-one undergoes various chemical reactions, including:

Oxidation: Reacts with oxidizing agents to form different oxidation states.

Reduction: Can be reduced under specific conditions to yield different products.

Substitution: Participates in substitution reactions, particularly with amino acids.

Common Reagents and Conditions

Common reagents used in reactions with 1,8-diazafluoren-9-one include methanol, acetic acid, acetone, and fluorisol. The reactions are typically carried out at room temperature with stirring to ensure complete dissolution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with amino acids in fingerprints produces a pale purple product with strong photoluminescence .

Aplicaciones Científicas De Investigación

1,8-diazafluoren-9-one has a wide range of scientific research applications, including:

Forensic Science: Used for developing latent fingerprints on porous surfaces.

Analytical Chemistry: Employed in sensors for detecting iron (III) due to its strong binding affinity.

Biology and Medicine: Investigated for its potential in iron chelation therapy and as a component in drug delivery systems.

Industry: Utilized in the production of various chemical sensors and analytical devices.

Mecanismo De Acción

The mechanism of action of 1,8-diazafluoren-9-one involves its ability to bind with amino acids and iron (III) ions. In forensic applications, it reacts with amino acids in fingerprint residues to produce a photoluminescent product. In medical applications, it binds with iron (III) to form a stable complex that can be eliminated from the body .

Comparación Con Compuestos Similares

1,8-diazafluoren-9-one is often compared with other chelating agents such as desferrioxamine B (DFO), DFO*, and DFOcyclo*. These compounds have similar applications but differ in their stability and binding affinity. For example, DFOcyclo* has been shown to form more stable complexes with iron (III) compared to 1,8-diazafluoren-9-one .

List of Similar Compounds

- Desferrioxamine B (DFO)

- DFO*

- DFOcyclo*

- Ninhydrin

- 5-MTN

- 1,2-IND

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.